Part 1: Chemical Identity & Strategic Significance
Part 1: Chemical Identity & Strategic Significance
Technical Monograph: 2,4-Dichloro-5,8-difluoroquinoline
2,4-Dichloro-5,8-difluoroquinoline is a specialized heterocyclic scaffold utilized primarily in the rational design of third- and fourth-generation fluoroquinolone antibiotics and novel antitumor agents. Its structural value lies in the 5,8-difluoro substitution pattern , a motif known to modulate lipophilicity and metabolic stability while reducing the phototoxic side effects often associated with 8-fluoro-only quinolones (e.g., sparfloxacin analogs).
The presence of chlorine atoms at the C2 and C4 positions creates a "bifunctional electrophilic platform," allowing for sequential, regioselective nucleophilic aromatic substitutions (
Core Data Table
| Property | Specification |
| CAS Number | 1367807-93-9 |
| IUPAC Name | 2,4-Dichloro-5,8-difluoroquinoline |
| Molecular Formula | |
| Molecular Weight | 234.03 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; sparingly soluble in water |
| Key Precursor | 2,5-Difluoroaniline (CAS 367-30-6) |
| Primary Hazard | Irritant (Skin/Eye), Acute toxicity (Oral) |
Part 2: Synthetic Architecture (The Self-Validating Protocol)
To ensure reproducibility and high yield, the synthesis of 2,4-dichloro-5,8-difluoroquinoline should follow a convergent cyclization-chlorination strategy . This protocol minimizes byproduct formation (such as the 4-chloro-2-hydroxy isomer) by utilizing excess phosphoryl chloride (
Step-by-Step Methodology
Phase 1: Construction of the Quinolinedione Core
-
Starting Material: Begin with 2,5-Difluoroaniline .
-
Condensation: React with diethyl malonate in a high-boiling solvent (e.g., diphenyl ether) at 250°C (Gould-Jacobs reaction type) or use a cyclization agent like polyphosphoric acid (PPA) if starting from the malonanilide intermediate.
-
Checkpoint 1 (Validation): Monitor the formation of 5,8-difluoro-4-hydroxyquinolin-2(1H)-one (also known as the 2,4-dihydroxy tautomer). The reaction is complete when the aniline starting material (
in Hexane/EtOAc) disappears.
Phase 2: Deoxychlorination (The Critical Step)
-
Reagent Setup: Suspend the dry 5,8-difluoro-2,4-dihydroxyquinoline intermediate (1.0 eq) in neat
(10.0 eq). -
Catalysis: Add a catalytic amount of
-dimethylaniline or to accelerate the reaction. -
Reflux: Heat to reflux (105–110°C) for 4–6 hours.
-
Mechanism:[1] The carbonyl oxygens are phosphorylated, creating good leaving groups that are displaced by chloride ions.
-
-
Checkpoint 2 (Validation): Reaction completion is indicated by the dissolution of the solid starting material and a change in solution color (usually darkening). TLC (10% EtOAc/Hexane) should show a single non-polar spot (
). -
Quenching (Safety Critical): Cool the mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring. Warning: This step is highly exothermic due to
hydrolysis. Maintain temperature °C to prevent hydrolysis of the product back to the quinolone. -
Isolation: Extract with Dichloromethane (DCM).[2] Wash organic layer with Sat.
(to remove acid) and Brine.[3] Dry over .[3] -
Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Eluent: Hexane/DCM).
Visualizing the Synthetic Pathway
Figure 1: Convergent synthesis workflow for CAS 1367807-93-9 highlighting critical process validation checkpoints.
Part 3: Reactivity Profile & Functionalization
The 2,4-dichloro-5,8-difluoroquinoline scaffold exhibits regioselective reactivity governed by the electronic influence of the ring nitrogen and the fluorine substituents.
-
C4-Position (Primary Reactive Site):
-
The C4 chlorine is significantly more reactive toward nucleophilic aromatic substitution (
) than the C2 chlorine. -
Reasoning: The transition state for attack at C4 is stabilized by the ability of the quinoline nitrogen to accept the negative charge (para-like resonance).
-
Application: Introduction of amine side chains (e.g., piperazine, pyrrolidine) typically occurs here first.
-
-
C2-Position (Secondary Reactive Site):
-
Requires harsher conditions (higher temperature or stronger nucleophiles) to displace.
-
Application: Often used for cyclization to form tricyclic systems or left as a chloride for later reduction.
-
-
5,8-Difluoro Moiety:
-
These fluorines are generally stable under standard
conditions used for displacing chlorines. However, they strongly withdraw electrons, making the entire ring system electron-deficient and highly reactive toward nucleophiles.
-
Regioselectivity Logic Map
Figure 2: Regioselectivity map demonstrating the kinetic preference for C4 substitution followed by C2 functionalization.
Part 4: Applications in Medicinal Chemistry
This scaffold is a bioisosteric tool used to optimize Structure-Activity Relationships (SAR) :
-
Antibacterial Potency: The 5,8-difluoro pattern is often investigated to overcome resistance in S. aureus and M. tuberculosis. The C8-fluorine improves cell penetration, while the C5-fluorine can enhance binding affinity to DNA gyrase.
-
Phototoxicity Mitigation: While 8-fluoroquinolones (like Sparfloxacin) carry phototoxicity risks, the addition of the 5-fluoro substituent (or 5-amino via displacement) can modulate the HOMO-LUMO gap, potentially reducing the generation of reactive oxygen species under UV light.
-
Antitumor Agents: Derivatives where the C4-chlorine is replaced by bulky anilines have shown promise as tyrosine kinase inhibitors (TKIs), leveraging the planar quinoline core to intercalate DNA or block ATP binding pockets.
Part 5: Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bonds is slow but possible).
References
-
Aaron Chemicals. (n.d.). Product Data: 2,4-dichloro-5,8-difluoroquinoline (CAS 1367807-93-9).[1][4][5][6] Retrieved from [Link]
- National Institutes of Health (NIH) - PubChem. (n.d.). 5,8-Difluoroquinoline Derivatives. (General structural reference for fluoroquinolone scaffolds).
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 3. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-dichloro-5,8-difluoroquinoline CAS#: 1367807-93-9 [m.chemicalbook.com]
- 5. aablocks.wordpress.com [aablocks.wordpress.com]
- 6. CAS#:305331-05-9 | 4-[4-(Benzenesulfonyl)-2-(4-bromophenyl)-1,3-oxazol-5-yl]morpholine | Chemsrc [chemsrc.com]
